3-(Boc-amino)cyclohexanecarboxylic acid 3-(Boc-amino)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 222530-33-8; 222530-34-9; 334932-13-7
VCID: VC7779207
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.303

3-(Boc-amino)cyclohexanecarboxylic acid

CAS No.: 222530-33-8; 222530-34-9; 334932-13-7

Cat. No.: VC7779207

Molecular Formula: C12H21NO4

Molecular Weight: 243.303

* For research use only. Not for human or veterinary use.

3-(Boc-amino)cyclohexanecarboxylic acid - 222530-33-8; 222530-34-9; 334932-13-7

Specification

CAS No. 222530-33-8; 222530-34-9; 334932-13-7
Molecular Formula C12H21NO4
Molecular Weight 243.303
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key JSGHMGKJNZTKGF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₂H₂₁NO₄, reflects the presence of a cyclohexane core, a carboxylic acid moiety, and a Boc-protected amine. The cis and trans isomers differ in the spatial arrangement of these substituents:

  • Cis isomer: The amine and carboxylic acid groups occupy adjacent positions on the same face of the cyclohexane ring .

  • Trans isomer: These groups are positioned on opposite faces, imparting distinct conformational properties .

Table 1: Key Chemical Identifiers

Propertycis-3-(Boc-amino)cyclohexanecarboxylic Acidtrans-3-(Boc-amino)cyclohexanecarboxylic Acid
CAS Number222530-33-8 218772-92-0
Molecular Weight (g/mol)243.3243.3
MDL NumberMFCD01862295 MFCD03788640
Solubility in Water2.1 g/L at 25°C Similar profile

The Boc group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) introduces steric bulk, stabilizing the compound against nucleophilic attack and enabling compatibility with organic reaction conditions .

Synthesis and Stereochemical Control

Boc Protection Strategies

The synthesis typically begins with 3-aminocyclohexanecarboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as triethylamine . Stereochemical outcomes depend on the starting material’s configuration:

  • Cis isomer: Derived from cis-3-aminocyclohexanecarboxylic acid via selective crystallization or enzymatic resolution .

  • Trans isomer: Synthesized via iodocyclization methods, as demonstrated in related β-amino acid syntheses .

Enzymatic and Iodocyclization Routes

Enzymatic transformations using Candida antarctica lipase B (CAL-B) have been employed to resolve racemic mixtures of β-lactam precursors, yielding enantiomerically pure intermediates . For example, iodolactonization of cis-7-azabicyclo[4.2.0]oct-4-en-8-one generates iodolactone intermediates that are hydrolyzed to yield hydroxy-substituted β-amino acids . While these methods are documented for analogs, they provide a framework for adapting to 3-(Boc-amino)cyclohexanecarboxylic acid synthesis .

Applications in Peptide and Pharmaceutical Research

Peptide Foldamers and Secondary Structures

The compound’s rigid cyclohexane ring induces conformational restraint in peptides, promoting stable secondary structures such as 14-helices . Studies incorporating trans-2-aminocyclohexanecarboxylic acid homologs into oligomers revealed helical folding confirmed by FTIR, circular dichroism (CD), and NMR spectroscopy . The Boc-protected amine allows sequential deprotection for solid-phase peptide synthesis (SPPS), enabling the construction of foldamers with tailored bioactivity .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, this compound serves as a building block for drugs targeting neurological disorders and antimicrobial agents . Its constrained structure enhances metabolic stability compared to linear β-amino acids, a critical factor in drug design .

Physicochemical Properties and Stability

ConditionEffect
Acidic (pH < 3)Boc deprotection, yielding free amine
Oxidizing agents (e.g., H₂O₂)Decomposition to undefined products
Ambient lightMinimal degradation over 24 months

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